N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.
Introduction of the Isopropyl and Oxo Groups: This can be achieved through selective alkylation and oxidation reactions.
Attachment of the Sulfanyl Group:
Coupling with 4-Methoxyphenylacetamide: The final step involves coupling the intermediate with 4-methoxyphenylacetamide under conditions such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes, such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Similar in structure but with different functional groups.
4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINES: Similar core structure but different substituents.
Uniqueness
2-[(3-ISOPROPYL-4-OXO-3,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential biological activity. The presence of the benzofuro[3,2-d]pyrimidine core, along with the isopropyl, oxo, sulfanyl, and methoxyphenylacetamide groups, gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O4S/c1-13(2)25-21(27)20-19(16-6-4-5-7-17(16)29-20)24-22(25)30-12-18(26)23-14-8-10-15(28-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,23,26) |
InChI Key |
UODXJLYXQOVOER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.